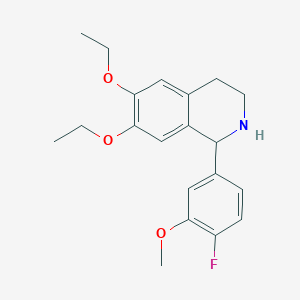
6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of ethoxy, fluoro, and methoxy groups in its structure suggests that it may exhibit unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of Substituents: The ethoxy, fluoro, and methoxy groups are introduced through various substitution reactions. For example, ethylation can be performed using ethyl iodide in the presence of a base, while fluorination and methoxylation can be achieved using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can be used to modify the aromatic ring or the tetrahydroisoquinoline core.
Substitution: The ethoxy, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride for deprotonation and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity can be studied to understand its effects on various biological systems, including its potential as a therapeutic agent.
Medicine: The compound may have potential as a drug candidate for the treatment of neurological disorders, given the known activities of tetrahydroisoquinoline derivatives.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups may enhance its binding affinity and selectivity for these targets. The compound may modulate signaling pathways involved in neurotransmission, inflammation, or other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(4-chloro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Compared to similar compounds, 6,7-Diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific combination of ethoxy, fluoro, and methoxy groups. This unique structure may confer distinct chemical and biological properties, such as enhanced stability, solubility, or biological activity.
Properties
Molecular Formula |
C20H24FNO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(4-fluoro-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H24FNO3/c1-4-24-18-10-13-8-9-22-20(15(13)12-19(18)25-5-2)14-6-7-16(21)17(11-14)23-3/h6-7,10-12,20,22H,4-5,8-9H2,1-3H3 |
InChI Key |
FXVLVWKINHGWJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)F)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B11510856.png)
![3-(1,3-Dioxolan-2-yl)-4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-1,2-benzoxazole](/img/structure/B11510864.png)
![4-Chloro-N-[(3-{[(4-chlorophenyl)formamido]methyl}adamantan-1-YL)methyl]benzamide](/img/structure/B11510867.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11510872.png)
![4-Hydroxy-3-[3-(4-hydroxy-4,5,5-trimethyl-2-oxo-1,3-oxazolidin-3-yl)propyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11510879.png)
![6-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11510887.png)
![N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11510893.png)
![ethyl 5-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-oxo-3-pentyltetrahydrofuran-3-carboxylate (non-preferred name)](/img/structure/B11510899.png)
![4-{[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino}benzoic acid](/img/structure/B11510906.png)
![N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11510940.png)

![N-[(2E,5E)-5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11510945.png)

![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11510961.png)
